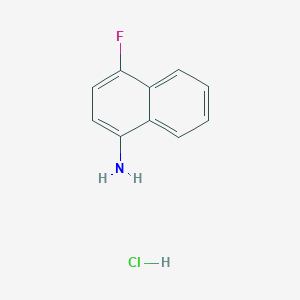

1-Amino-4-fluoronaphthalene Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSIEPCKKCDGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 4 Fluoronaphthalene Hydrochloride

Direct Synthetic Routes to 1-Amino-4-fluoronaphthalene Hydrochloride

A direct and efficient laboratory-scale synthesis of this compound is most commonly achieved through a two-step process starting from 4-fluoro-1-nitronaphthalene. This precursor is first reduced to the free amine, 4-fluoro-1-aminonaphthalene, which is subsequently converted to its hydrochloride salt.

The reduction of the nitro group is a critical step and is typically accomplished via catalytic hydrogenation. prepchem.com This method is favored for its high efficiency and clean reaction profile. The process involves dissolving 4-fluoro-1-nitronaphthalene in a suitable solvent, such as ethyl acetate, and subjecting it to hydrogen gas in the presence of a palladium on activated charcoal (Pd/C) catalyst. prepchem.com The reaction is generally carried out under pressure (e.g., 50 psi) to facilitate the hydrogenation process. prepchem.com

| Parameter | Value |

| Starting Material | 4-Fluoro-1-nitro-naphthalene |

| Reagents | Hydrogen (H₂) |

| Catalyst | 10% Palladium on activated charcoal (Pd/C) |

| Solvent | Ethyl Acetate (EtOAc) |

| Pressure | 50 psi |

| Duration | 5 hours |

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 4-fluoro-1-aminonaphthalene. prepchem.com The final step to obtain the hydrochloride salt involves treating a solution of the purified amine with hydrochloric acid.

Indirect Synthetic Pathways from Related Naphthalene (B1677914) Derivatives

Indirect routes to this compound involve the synthesis from more readily available naphthalene precursors, such as 1-fluoronaphthalene (B124137) or 1-aminonaphthalene. These multi-step pathways offer flexibility in terms of starting materials and can be adapted for various synthetic strategies.

Synthesis from 1-Fluoronaphthalene Precursors

The direct introduction of an amino group onto the 1-fluoronaphthalene skeleton at the 4-position is a challenging transformation. Two primary strategies for this amination are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While highly versatile, the direct amination of aryl halides with ammonia can be challenging due to the strong binding of ammonia to the palladium catalyst. wikipedia.org To circumvent this, ammonia equivalents such as benzophenone imine or silylamides are often employed, followed by a hydrolysis step to reveal the primary amine. wikipedia.org The application of this methodology to 1-fluoronaphthalene would involve its reaction with an ammonia surrogate in the presence of a palladium catalyst and a suitable phosphine ligand.

Nucleophilic aromatic substitution (SNAr) is another potential route. nih.gov However, this reaction typically requires the aromatic ring to be activated by electron-withdrawing groups at the ortho or para positions to the leaving group. nih.gov Since 1-fluoronaphthalene lacks such activating groups, forcing conditions or the use of photoredox catalysis might be necessary to facilitate the substitution of a hydrogen atom with an amino group. nih.gov

A more established indirect route from 1-fluoronaphthalene involves a nitration step followed by reduction. This pathway first introduces a nitro group at the 4-position, which is then reduced to the desired amino group.

The key challenge in this approach is the regioselective nitration of 1-fluoronaphthalene to produce 4-fluoro-1-nitronaphthalene. The nitration of naphthalene typically yields a mixture of 1- and 2-nitronaphthalene, with the 1-isomer being the major product under kinetic control. prepchem.commdpi.com The directing effect of the fluorine atom in 1-fluoronaphthalene must be considered to achieve nitration at the C4 position. While specific high-yield methods for the 4-nitration of 1-fluoronaphthalene are not extensively documented, achieving the desired regioselectivity may require specific nitrating agents or catalysts. google.com

Once 4-fluoro-1-nitronaphthalene is obtained, its reduction to 4-fluoro-1-aminonaphthalene proceeds as described in the direct synthesis route, typically via catalytic hydrogenation. prepchem.com

| Step | Transformation | Key Considerations |

| 1 | Nitration of 1-Fluoronaphthalene | Achieving regioselectivity for the 4-nitro isomer. |

| 2 | Reduction of 4-Fluoro-1-nitronaphthalene | High-yield conversion to the corresponding amine. |

Synthesis from 1-Aminonaphthalene Precursors

Synthesizing 1-Amino-4-fluoronaphthalene from 1-aminonaphthalene requires the regioselective introduction of a fluorine atom at the 4-position. Direct fluorination of the aromatic ring of 1-aminonaphthalene is complicated by the activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products and potential side reactions.

A more controlled approach involves a protection-fluorination-deprotection sequence. The amino group of 1-aminonaphthalene is first protected, for example, as an acetamide, to form N-(naphthalen-1-yl)acetamide. This protection modulates the reactivity of the aromatic ring and can help direct the subsequent electrophilic fluorination.

The electrophilic fluorination of N-(naphthalen-1-yl)acetamide can then be carried out using modern electrophilic fluorinating agents. wikipedia.orgresearchgate.net Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used for such transformations. wikipedia.orgbrynmawr.edu The acetamido group is expected to direct the incoming electrophile to the para position (C4), leading to the formation of N-(4-fluoro-1-naphthalenyl)acetamide. A study on the electrophilic aromatic fluorination of N-arylacetamides has shown a preference for fluorination at the ortho position to the acetamido group. researchgate.net

| Fluorinating Agent | Description |

| N-fluorobenzenesulfonimide (NFSI) | An effective and commonly used electrophilic N-F fluorinating reagent. wikipedia.org |

| Selectfluor® | A cationic N-F reagent known for its efficiency in electrophilic fluorinations. nih.gov |

The final step in this sequence is the deprotection of the acetamido group to yield 4-fluoro-1-aminonaphthalene, which can then be converted to its hydrochloride salt.

Transformation of Related Aminonaphthols

A plausible and historically significant route for the introduction of a fluorine atom onto an aromatic ring, such as in the transformation of an aminonaphthol to a fluorinated aminonaphthalene, is through the Balz-Schiemann reaction. This reaction facilitates the conversion of a primary aromatic amine into an aryl fluoride (B91410) via a diazonium salt intermediate. mdpi.comnih.govacs.org

The process commences with the diazotization of the primary aromatic amine. In the context of synthesizing 1-Amino-4-fluoronaphthalene, one would start with a suitable aminonaphthalene precursor. The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. researchgate.net In the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, leading to the formation of a diazonium tetrafluoroborate salt. mdpi.comresearchgate.net

This diazonium tetrafluoroborate intermediate is often stable enough to be isolated. The subsequent step involves the thermal decomposition of this salt, which yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. mdpi.com While the traditional method involves heat, photochemical decomposition can also be employed. acs.org

Table 1: Key Steps in the Balz-Schiemann Reaction

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | Primary aromatic amine, Nitrous acid (e.g., NaNO₂ + HCl) | Aryl diazonium salt |

| 2 | Anion Exchange | Aryl diazonium salt, Fluoroboric acid (HBF₄) | Aryl diazonium tetrafluoroborate |

Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. For instance, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used in place of tetrafluoroborate, sometimes resulting in better outcomes. mdpi.comresearchgate.net An alternative approach involves conducting the diazotization in liquid hydrogen fluoride, which serves as both the solvent and the fluoride source. mdpi.com

Asymmetric Synthetic Strategies for Enantioenriched Fluorinated Amino Naphthalene Systems

The development of asymmetric methods to synthesize chiral fluorinated molecules is a burgeoning area of research, driven by the demand for enantiomerically pure pharmaceuticals. nih.gov Strategies for achieving enantioenriched fluorinated amino naphthalene systems can be broadly categorized into two approaches: the use of chiral fluorinating agents on a prochiral substrate or the application of chiral catalysts to mediate the fluorination reaction.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be employed to facilitate the enantioselective fluorination of various substrates. rsc.org For instance, chiral amines can activate aldehydes to form enamines, which can then undergo electrophilic fluorination with reagents like N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org While not specific to naphthalene systems, this principle could be adapted.

Another strategy involves the use of chiral metal complexes as catalysts. Transition metals like palladium and nickel, complexed with chiral ligands, have been shown to catalyze enantioselective fluorinations of β-ketoesters and other suitable precursors. nih.gov For example, a complex of nickel perchlorate with a chiral DBFOX-Ph ligand has demonstrated high enantioselectivity in the fluorination of cyclic β-ketoesters. nih.gov

Enzymatic approaches also offer a promising avenue for the asymmetric synthesis of fluorinated compounds. Enzymes, with their inherent chirality, can provide a highly specific environment for stereocontrolled reactions. nsf.gov While the direct enzymatic fluorination of an amino naphthalene system is not widely reported, the principles of biocatalysis are increasingly being applied to the synthesis of complex chiral molecules. researchgate.net

Table 2: Asymmetric Fluorination Strategies

| Strategy | Method | Key Components |

|---|---|---|

| Organocatalysis | Enamine catalysis | Chiral amine catalyst (e.g., imidazolidinone), Electrophilic fluorine source (e.g., NFSI) |

| Metal Catalysis | Chiral Lewis acid catalysis | Chiral metal complex (e.g., Ni(II)-DBFOX-Ph), Electrophilic fluorine source |

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of this compound and related structures can benefit from these advanced methodologies.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in contemporary organic synthesis. The Buchwald-Hartwig amination, in particular, is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgrug.nl This reaction could be envisioned in the synthesis of 1-Amino-4-fluoronaphthalene by coupling a fluoronaphthalene halide with an amine or an ammonia equivalent. wikipedia.orgorganic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for the success of this reaction. nih.govnih.gov

The direct palladium-catalyzed formation of a C-F bond from an aryl precursor is more challenging. However, methods for the dearomative difunctionalization of naphthalenes have been developed, which can introduce new functional groups onto the naphthalene core. nih.govacs.org Additionally, palladium catalysis can be used to activate C-F bonds in fluoro-aromatics for further transformations, such as in Suzuki and Sonogashira couplings. mdpi.com

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant interest as a catalyst for cross-coupling reactions. nih.gov Nickel-catalyzed amination of aryl chlorides has been shown to be an efficient process. organic-chemistry.org Furthermore, nickel catalysis has been successfully applied to the amination of aryl fluorides with primary amines, a reaction of direct relevance to the synthesis of the target compound. rsc.org

Nickel catalysts are also capable of activating and functionalizing C-F bonds. researchgate.net For instance, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds via C-F bond activation. beilstein-journals.org This reactivity highlights the potential of nickel-based systems in the synthesis of complex fluorinated aromatic compounds.

Table 3: Comparison of Palladium and Nickel Catalysis in C-N and C-F Bond Formation

| Catalyst | C-N Bond Formation (Amination) | C-F Bond Formation/Activation |

|---|---|---|

| Palladium | Well-established (Buchwald-Hartwig), broad substrate scope. wikipedia.orgrug.nl | C-F bond activation for further coupling is more common than direct C-F bond formation. mdpi.com |

| Nickel | Efficient for aryl chlorides and fluorides, cost-effective alternative to palladium. organic-chemistry.orgrsc.org | Capable of activating strong C-F bonds for cross-coupling reactions. beilstein-journals.org |

Copper-catalyzed reactions have a long history in C-N bond formation, with the Ullmann condensation being a classic example. More recently, copper-catalyzed amination reactions of arylsilanes and organoaluminum nucleophiles have been developed, offering milder reaction conditions. nih.govcancer.gov Copper has also been used to synthesize naphthalene-1,3-diamine derivatives from haloalkynes and amines. nih.gov

Chromium catalysis is less commonly employed for C-N or C-F bond formation in this context. However, dual photoredox and chromium catalysis has been utilized for the asymmetric 1,4-functionalization of 1,3-enynes, demonstrating its utility in complex bond-forming reactions. nih.gov While not directly applicable to the synthesis of this compound from aminonaphthols, it showcases the expanding toolbox of transition-metal catalysis.

Organocatalysis in the Synthesis of Fluorinated Naphthalene Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalytic fluorination and amination of aromatic systems can be applied.

The synthesis of fluorinated naphthalene derivatives can be approached through the enantioselective fluorination of naphthalene precursors using chiral organocatalysts. For instance, enamine catalysis has been successfully employed for the α-fluorination of aldehydes and ketones, which could be adapted to functionalized naphthalene intermediates researchgate.net. A potential strategy for the synthesis of a precursor to 1-Amino-4-fluoronaphthalene could involve the organocatalytic fluorination of a protected aminonaphthalene derivative. The choice of catalyst, such as a chiral imidazolidinone, and a fluorine source, like N-fluorobenzenesulfonimide (NFSI), would be crucial in achieving high enantioselectivity researchgate.net.

Another approach involves the organocatalytic nucleophilic aromatic substitution (SNAr) on a di-halogenated naphthalene. A chiral phase-transfer catalyst could be employed to facilitate the selective displacement of one halogen with an amine-containing nucleophile, followed by the introduction of the fluorine atom. The development of such methodologies would provide a direct and stereocontrolled route to chiral fluorinated aminonaphthalene derivatives.

Table 1: Potential Organocatalytic Approaches for Fluorinated Naphthalene Synthesis

| Reaction Type | Substrate | Catalyst Type | Reagents | Potential Product |

| Electrophilic Fluorination | N-acetyl-1-aminonaphthalene | Chiral Amine (e.g., Imidazolidinone) | Electrophilic Fluorinating Agent (e.g., NFSI) | N-acetyl-1-amino-x-fluoronaphthalene |

| Nucleophilic Amination | 1,4-Difluoronaphthalene | Chiral Phase-Transfer Catalyst | Amine source (e.g., Benzylamine) | 1-Amino-4-fluoronaphthalene precursor |

Photocatalytic Methodologies for Fluorination and Amination

Photocatalysis offers a green and efficient approach for various organic transformations, including C-F and C-N bond formation. The application of photocatalysis to the synthesis of this compound could proceed through several pathways.

One potential route is the photocatalytic fluorination of a suitable naphthalene precursor. This can be achieved using a photocatalyst that, upon excitation with light, can activate a fluorine source to generate a reactive fluorine radical. This radical can then react with the aromatic ring to introduce the fluorine atom. Similarly, photocatalytic amination of a fluorinated naphthalene could be envisioned. For instance, a photocatalyst could mediate the reaction between 1-fluoronaphthalene and an amine source, although this would likely lead to a mixture of isomers.

A more direct approach could involve the photocatalytic reaction of 1,4-dihalo-naphthalene with an amine source, where the photocatalyst selectively facilitates the substitution of one halogen with the amino group. The choice of photocatalyst, solvent, and light source would be critical to control the selectivity and yield of the desired product. Recent research has shown the utility of naphthalene-based porous organic salts as heterogeneous photocatalysts for the oxidative coupling of amines, which highlights the potential of naphthalene derivatives in photocatalysis rsc.org.

Table 2: Hypothetical Photocatalytic Synthesis of 1-Amino-4-fluoronaphthalene

| Reaction Type | Substrate | Photocatalyst | Reagents | Potential Product |

| Photocatalytic Fluorination | 1-Aminonaphthalene | Ru(bpy)32+ or similar | Electrophilic Fluorinating Agent | 1-Amino-4-fluoronaphthalene |

| Photocatalytic Amination | 1,4-Difluoronaphthalene | Organic Dye or Iridium Complex | Ammonia or Amine Equivalent | 1-Amino-4-fluoronaphthalene |

Mechanochemical Synthesis and Solid-State Reactions

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. While the direct mechanochemical synthesis of this compound has not been specifically reported, related solid-state reactions suggest its feasibility.

A plausible mechanochemical approach could involve the ball-milling of a suitable precursor, such as 1-amino-4-halonaphthalene (where the halogen is not fluorine), with a fluoride salt. The mechanical energy would facilitate the solid-state nucleophilic aromatic substitution of the halogen with fluoride. Alternatively, the amination of 1,4-difluoronaphthalene in the solid state with a solid amine source under mechanochemical conditions could be explored. The efficiency of such reactions is often enhanced by the addition of a small amount of a liquid additive, a technique known as liquid-assisted grinding (LAG). Research on the mechanochemical synthesis of 2-amino-1,4-naphthoquinones demonstrates the utility of this method for the amination of naphthalene derivatives under solvent-free conditions researchgate.net.

Solid-state reactions can also be initiated by heat. For example, the thermal decomposition of a diazonium salt precursor in the solid state could lead to the formation of the desired product. A classic synthetic route to 1-fluoronaphthalene involves the thermal decomposition of 1-naphthalenediazonium tetrafluoroborate, a method that could potentially be adapted for a solid-state synthesis of a 1-amino-4-fluoronaphthalene precursor chemicalbook.com.

Derivatization Strategies for this compound

The presence of both a primary aromatic amino group and a fluorine atom makes 1-Amino-4-fluoronaphthalene a versatile scaffold for further chemical modifications.

The primary amino group of 1-Amino-4-fluoronaphthalene is a key site for derivatization, allowing for the introduction of a wide range of functional groups. Standard reactions for aromatic amines can be readily applied.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(4-fluoro-1-naphthyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce the corresponding sulfonamide.

Alkylation: The amino group can be alkylated, although direct alkylation can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid. This diazonium salt is a versatile intermediate that can be transformed into a variety of other functional groups, including hydroxyl, cyano, and other halogens, through Sandmeyer-type reactions.

Derivatization for Analysis: The amino group can be derivatized with reagents like dansyl chloride, dabsyl chloride, or Marfey's reagent to introduce a chromophore or fluorophore, facilitating detection and quantification in analytical methods such as HPLC nih.gov.

Table 3: Common Derivatization Reactions of the Amino Group

| Reaction | Reagent | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Diazotization | Sodium Nitrite, HCl | Diazonium Salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Alkylated Amine |

| Derivatization | Dansyl Chloride | Fluorescent Sulfonamide |

The aromatic fluorine atom in 1-Amino-4-fluoronaphthalene is generally stable but can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The reactivity of the fluorine atom is influenced by the electron-withdrawing or -donating nature of other substituents on the naphthalene ring. The amino group at the 1-position is an electron-donating group, which generally deactivates the ring towards nucleophilic substitution. However, protonation of the amino group in the hydrochloride salt form would make the ring more electron-deficient and could facilitate SNAr reactions.

Potential nucleophiles that could displace the fluorine atom include alkoxides, thiolates, and amines, typically requiring harsh reaction conditions such as high temperatures and the use of a strong base. For instance, reaction with sodium methoxide at high temperature could potentially yield 1-amino-4-methoxynaphthalene. The fluorine atom can also influence the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring, directing incoming electrophiles to specific positions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometries, energies, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly useful for studying ground and transition states, offering a balance between accuracy and computational cost.

Theoretical studies on diaminonaphthalene molecules, which are structurally related to 1-Amino-4-fluoronaphthalene, have been performed using DFT with the B3LYP functional and a 6-31(d,p) basis set. researchgate.net These studies calculate various electronic and structural properties, including optimized structures, total energies, electronic states, and energy gaps. researchgate.net The presence of electron-donating amino groups has been shown to decrease the energy gap, suggesting an increase in reactivity and a tendency towards oxidation. researchgate.net

For naphthalene (B1677914) derivatives, DFT calculations have been employed to understand reaction mechanisms, such as hydrogenation. rsc.org For instance, the regioselectivity of radical hydrogenation of naphthalene derivatives can be rationalized using a binary linear model that incorporates Lowest Unoccupied Molecular Orbital (LUMO) coefficients and charge populations, as determined by DFT. rsc.org This approach highlights how electronic properties and substituent positions influence reactivity. rsc.org

Table 1: Calculated Electronic Properties of Diaminonaphthalene Isomers using DFT (B3LYP/6-31(d,p))

| Compound | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,2-Diaminonaphthalene | -533.33 | -4.87 | -0.98 | 3.89 |

| 1,3-Diaminonaphthalene | -533.32 | -5.01 | -0.87 | 4.14 |

| 1,4-Diaminonaphthalene | -533.33 | -4.76 | -1.02 | 3.74 |

| 1,5-Diaminonaphthalene | -533.34 | -4.95 | -0.91 | 4.04 |

| 1,8-Diaminonaphthalene | -533.33 | -4.88 | -0.89 | 3.99 |

| 2,3-Diaminonaphthalene | -533.33 | -4.65 | -0.88 | 3.77 |

| 2,6-Diaminonaphthalene | -533.32 | -5.05 | -0.85 | 4.20 |

| 2,7-Diaminonaphthalene | -533.32 | -5.09 | -0.83 | 4.26 |

Data adapted from studies on diaminonaphthalene molecules. researchgate.net

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate results, though often at a higher computational expense than DFT.

While specific ab initio studies on 1-Amino-4-fluoronaphthalene Hydrochloride were not found, the principles of these methods are broadly applicable. For instance, high-level ab initio calculations have been used to investigate the potential energy surfaces of reactions involving naphthalene, such as its formation from the recombination of two cyclopentadienyl radicals. acs.org These studies are crucial for understanding reaction pathways and energetics in complex chemical systems. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of systems, including conformational changes and intermolecular interactions.

MD simulations have been employed to study the interactions of naphthalene-based compounds with biological targets. For example, the molecular mechanisms of protein-ligand interactions for naphthalene-based inhibitors of SARS-CoV PLpro have been examined using MD simulations with the CHARMM36 force field. nih.gov Such simulations can reveal the stability of ligand binding and the key interactions that contribute to inhibitory activity. nih.gov

In another study, MD simulations were used to investigate the behavior of a fluorescent probe, 6-dodecanoyl-2-dimethyl aminonaphthalene (Laurdan), within lipid membranes. researchgate.net These simulations provided evidence for a bent conformation of the molecule in the membrane, highlighting the power of MD in elucidating molecular behavior in complex environments. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic and steric properties of reactants and transition states, it is possible to forecast the likely outcomes of a reaction.

For naphthalene derivatives, computational studies have demonstrated the ability to predict regioselectivity in reactions such as radical hydrogenation. rsc.org A computational model based on a concerted proton-coupled electron transfer (cPCET) mechanism, rather than a hydrogen atom transfer (HAT) mechanism, was developed. rsc.org This model utilizes LUMO coefficients and charge populations to predict the preferred site of reaction. rsc.org The electron-accepting capacity of the naphthalene derivative, as indicated by its LUMO energy, was found to be a key factor in determining its reactivity. rsc.org

Computational Elucidation of Reaction Mechanisms and Reaction Barriers

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions and quantifying the energy barriers associated with them. This information is vital for understanding reaction kinetics and optimizing reaction conditions.

The metabolic activation of naphthalene by cytochrome P450 enzymes has been explored using a quantum mechanics/molecular mechanics (QM/MM) computational method. nih.gov These calculations revealed that the electrophilic addition of oxygen to both the α- and β-carbons of naphthalene can lead to the formation of naphthalene 1,2-oxide. nih.gov The study also determined that the activation barrier for addition at the β-carbon is higher than at the α-carbon. nih.gov

Furthermore, the oxidation mechanisms of naphthalene initiated by hydroxyl radicals have been studied using DFT. acs.org These calculations, in conjunction with transition state theory, have been used to estimate kinetic rate constants. acs.org Such studies provide a detailed picture of the reaction pathways and the factors that control them.

Structure-Activity Relationship (SAR) Modeling within Computational Frameworks

Structure-Activity Relationship (SAR) modeling is a key component of drug discovery and materials science, aiming to correlate the chemical structure of a compound with its biological activity or physical properties. Computational methods are extensively used to develop these models.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for various naphthalene derivatives to predict their biological activities. For instance, a QSAR model was established for novel 1,8-naphthimide derivatives targeting nuclear DNA, which could be useful in the design of anti-osteosarcoma drugs. nih.gov These models use molecular descriptors, calculated using software like CODESSA, to build a mathematical relationship between the structure and activity of the compounds. nih.gov

In the context of corrosion inhibition, computational methods, including DFT, have been used to investigate the properties of 4-aminonaphthalene derivatives. jeires.comresearchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, the energy gap, and various other quantum chemical descriptors are calculated to correlate with the inhibition efficiency of these compounds. jeires.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For "1-Amino-4-fluoronaphthalene Hydrochloride," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton, carbon, and fluorine environments.

Proton (¹H) NMR spectroscopy of "this compound" reveals the chemical environment of each hydrogen atom in the molecule. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the six protons on the naphthalene (B1677914) ring system. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F) significantly influences the chemical shifts of these protons. The hydrochloride form means the amino group will be protonated (-NH₃⁺), which will further influence the electronic environment.

The protons on the fluorinated ring are expected to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. For instance, the proton at the C2 position would likely appear as a doublet of doublets due to coupling with the adjacent proton at C3 and the fluorine atom at C4. Similarly, the proton at C3 would show coupling to the protons at C2 and the fluorine at C4. The protons on the non-substituted ring (C5-C8) will exhibit splitting patterns characteristic of a substituted naphthalene system.

Illustrative ¹H NMR Data for 1-Amino-4-fluoronaphthalene Moiety

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.0 - 7.2 | dd | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 5.0 |

| H-3 | 7.5 - 7.7 | t | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 8.0 |

| H-5 | 7.8 - 8.0 | d | ³J(H-H) ≈ 8.5 |

| H-6 | 7.4 - 7.6 | t | ³J(H-H) ≈ 7.5 |

| H-7 | 7.4 - 7.6 | t | ³J(H-H) ≈ 7.5 |

Note: These are estimated values and can vary based on the solvent and concentration.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of "this compound" will show ten distinct signals in the aromatic region, corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts of these carbons are influenced by the attached substituents.

The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling (¹J(C-F)), typically in the range of 240-260 Hz, resulting in a doublet. The carbons at the C3 and C5 positions will show smaller two-bond couplings (²J(C-F)), and other carbons will display even smaller, longer-range couplings. The carbon attached to the amino group (C1) will also have a distinct chemical shift.

Illustrative ¹³C NMR Data for 1-Amino-4-fluoronaphthalene Moiety

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

|---|---|---|

| C-1 | 140 - 145 | |

| C-2 | 110 - 115 | ³J(C-F) ≈ 5 |

| C-3 | 125 - 130 | ²J(C-F) ≈ 20 |

| C-4 | 155 - 160 | ¹J(C-F) ≈ 250 |

| C-4a | 120 - 125 | |

| C-5 | 128 - 132 | |

| C-6 | 124 - 128 | |

| C-7 | 124 - 128 | |

| C-8 | 120 - 125 |

Note: These are estimated values and can vary based on the solvent and concentration.

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For "this compound," the ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The signal will be split into a multiplet due to couplings with the neighboring protons, primarily H-3 and H-5. This technique is also valuable for monitoring reactions involving the fluorinated naphthalene core, as any change in the substitution pattern will result in a significant shift in the ¹⁹F NMR signal. biophysics.org

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals, especially in complex molecules like "this compound."

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this molecule, COSY would reveal the connectivity between adjacent protons on the naphthalene rings, for example, between H-2 and H-3, and among the protons H-5, H-6, H-7, and H-8. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. sdsu.edu This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close in space, even if they are not directly coupled through bonds. This can provide information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of "this compound". nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of the exact molecular formula by comparing the experimentally determined mass with the theoretical masses of possible elemental compositions. For the protonated molecule [M+H]⁺ of 1-amino-4-fluoronaphthalene, HRMS would provide a highly accurate mass that can distinguish it from other compounds with the same nominal mass but different elemental formulas.

Illustrative HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

This precise mass measurement provides strong evidence for the elemental composition of the molecule, confirming the presence of ten carbon atoms, nine hydrogen atoms (in the protonated free base), one fluorine atom, and one nitrogen atom.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the trace analysis and impurity profiling of pharmaceutical compounds. For this compound, an LC-MS/MS method would be invaluable for detecting and quantifying potential process-related impurities and degradation products at very low levels.

A typical LC-MS/MS method would involve a reversed-phase chromatographic separation followed by detection using a tandem mass spectrometer. The high sensitivity and selectivity of MS/MS are achieved through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, which is then monitored.

While a specific LC-MS/MS method for this compound has not been detailed in the available literature, a method could be developed based on techniques used for similar aromatic amines. nih.gov Ionization of the molecule would likely be achieved using electrospray ionization (ESI) in positive ion mode, due to the presence of the basic amino group. The protonated molecule [M+H]⁺ would serve as the precursor ion.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of 1-Amino-4-fluoronaphthalene and Potential Impurities

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| SRM Transitions | |

| 1-Amino-4-fluoronaphthalene | To be determined experimentally |

| Potential Impurity 1 | To be determined experimentally |

This table presents a hypothetical set of starting parameters for method development.

Chromatographic Analysis for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity assessment. A validated, stability-indicating HPLC method is essential for quantifying the main component and its impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection would be the most common approach.

Method development would involve optimizing the column chemistry, mobile phase composition (including pH and organic modifier), and detector wavelength. Validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.govoup.com

An RP-HPLC method for analyzing process-related impurities in this compound would be based on established methods for similar compounds, such as 1-fluoronaphthalene (B124137) and its impurities. nih.govresearchgate.netresearchgate.net A C18 column is a common choice for the stationary phase. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile or methanol. A gradient elution is often employed to achieve optimal separation of impurities with varying polarities.

Table 2: Exemplary RP-HPLC Method Parameters for the Analysis of Naphthalene Derivatives nih.gov

| Parameter | Description |

|---|---|

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v) |

| Mobile Phase B | Methanol : Acetonitrile (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | Ambient |

This table is based on a method developed for 1-fluoronaphthalene and its impurities and would require optimization for this compound.

Gas chromatography (GC) is a suitable technique for the analysis of volatile by-products that may be present in the synthesis of this compound. Due to the low volatility of the target compound, especially in its salt form, derivatization would likely be necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

The amino group could be derivatized, for example, through acetylation or silylation. A GC-MS method would provide both retention time and mass spectral data for confident identification of any volatile impurities. The choice of column would depend on the volatility and polarity of the derivatized analytes, with a 5% phenyl-polysiloxane stationary phase being a common starting point. nih.gov

Table 3: General GC-MS Parameters for the Analysis of Derivatized Aromatic Amines

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

This table provides a general set of parameters that would need to be optimized for the specific derivatized analytes.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis and to provide some structural information. The UV spectrum of a substituted naphthalene, such as 4-fluoro-1-naphthylamine, is expected to show characteristic absorption bands arising from π-π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the substituents. aanda.orgias.ac.inresearchgate.net

The amino and fluoro groups will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The UV spectrum would be useful for determining an optimal wavelength for HPLC detection.

Fluorescence spectroscopy, where applicable, can offer higher sensitivity and selectivity. Naphthalene and many of its derivatives are known to be fluorescent. The excitation and emission wavelengths would be characteristic of the 4-fluoro-1-naphthylamine structure.

Table 4: Expected UV Absorption Maxima for Substituted Naphthalenes

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Naphthalene | Hexane | ~220, 275, 312 | aanda.orgresearchgate.net |

| 1-Naphthylamine | Ethanol | ~240, 320 | General Literature |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "molecular fingerprint" of a compound. americanpharmaceuticalreview.comnih.gov The spectra are complementary, with some vibrational modes being more active in IR and others in Raman.

For this compound, the IR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine (as an ammonium (B1175870) salt), C-F stretching, and aromatic C-H and C=C stretching of the naphthalene ring.

Table 5: Anticipated IR and Raman Vibrational Modes for 4-Fluoro-1-naphthylamine

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (free amine) | 3300-3500 | Medium-Strong | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong | Strong |

| N-H Bend (free amine) | 1550-1650 | Strong | Weak |

| C-F Stretch | 1000-1400 | Strong | Weak |

Note: In the hydrochloride salt, the N-H stretching and bending frequencies would be significantly different from the free amine and would appear as broad bands characteristic of an ammonium salt.

SpectraBase has an entry for the FTIR and Raman spectra of 4-fluoro-1-naphthylamine, which would provide the specific band positions for the free base. spectrabase.com The analysis of these spectra would allow for a detailed assignment of the vibrational modes of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Detailed research findings and data tables regarding the crystal structure of this compound are not available in the public domain.

Applications in Advanced Organic Synthesis

Building Block for the Construction of Complex Organic Molecules

The strategic placement of the amino and fluoro substituents on the rigid naphthalene (B1677914) core of 1-amino-4-fluoronaphthalene hydrochloride provides synthetic chemists with a powerful tool for molecular design and construction. The amino group serves as a versatile handle for a wide range of chemical transformations, including diazotization, acylation, and participation in various cyclization reactions. Simultaneously, the fluorine atom can influence the reactivity and physicochemical properties of the resulting molecules, such as their metabolic stability and binding affinity to biological targets.

Synthesis of Polycyclic Aromatic Compounds

This compound serves as a precursor for the synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs (aza-PAHs). These compounds are of significant interest due to their unique photophysical and electronic properties, with potential applications in organic electronics.

One notable application is in the synthesis of fluorinated benzo[c]phenanthridines. The general synthetic strategy involves the N-acylation of 4-fluoro-1-naphthylamine (the free base of the hydrochloride salt) with a suitably substituted benzoic acid, followed by a palladium-catalyzed intramolecular aryl-aryl coupling reaction to construct the additional aromatic ring. This cyclization forges the core structure of the benzo[c]phenanthridine (B1199836) skeleton.

| Starting Material | Reagent | Reaction Type | Product Class |

| 4-Fluoro-1-naphthylamine | Substituted Benzoic Acid / Pd Catalyst | N-Acylation, Intramolecular Aryl-Aryl Coupling | Fluorinated Benzo[c]phenanthridines |

Preparation of Functionalized Heterocycles

The amino group of this compound is a key functional group for the construction of various nitrogen-containing heterocycles. Classic named reactions in heterocyclic chemistry can be employed to build quinoline (B57606) and other fused heterocyclic systems.

For instance, the Combes quinoline synthesis utilizes the reaction of an aniline (B41778) derivative with a β-diketone under acidic conditions. wikipedia.org In the case of 4-fluoro-1-naphthylamine, condensation with a β-diketone like acetylacetone (B45752) would yield a β-amino enone intermediate, which upon acid-catalyzed cyclization, would furnish a fluorinated benzo[f]quinoline (B1222042) derivative. Similarly, the Skraup synthesis , which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, can be adapted to produce fluorinated benzo[f]quinolines. nih.gov The Friedländer annulation , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, also provides a pathway to fluorinated quinoline derivatives. wikipedia.org

| Starting Material | Reagent(s) | Named Reaction | Product Class |

| 4-Fluoro-1-naphthylamine | β-Diketone, Acid | Combes Synthesis | Fluorinated Benzo[f]quinolines |

| 4-Fluoro-1-naphthylamine | Glycerol, H₂SO₄, Oxidant | Skraup Synthesis | Fluorinated Benzo[f]quinolines |

| (Derivative of 4-fluoro-1-naphthylamine) | Active Methylene Compound | Friedländer Annulation | Fluorinated Quinolines |

Role in Divergent Synthesis Strategies

While specific, documented examples of divergent synthesis strategies starting directly from this compound are not extensively reported in readily available literature, its structure lends itself to such approaches. Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. The presence of two distinct functional groups, the amino and the fluoro-substituted aromatic ring, allows for orthogonal reactivity.

For example, the amino group could be selectively functionalized through a series of reactions to build one class of compounds. In a separate pathway, reactions could be directed at the aromatic ring, potentially involving nucleophilic aromatic substitution of the fluorine atom under specific conditions or electrophilic aromatic substitution at other positions on the ring, to generate a different set of derivatives. This potential for divergent pathways makes it an attractive starting material for the generation of chemical libraries for drug discovery and materials science research.

Precursor for Naphthalene-Based Scaffolds with Specific Structural Features

The naphthalene core of this compound is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This precursor allows for the introduction of a fluorine atom at a specific position, which can be crucial for modulating the pharmacological properties of the final molecule.

For example, it can be used in the synthesis of N-substituted 4-fluoro-1,8-naphthalimides. nuph.edu.ua The synthesis would typically involve the conversion of 4-fluoro-1-naphthylamine to 4-fluoro-1,8-naphthalic anhydride (B1165640), which is then reacted with various primary amines to yield the corresponding imides. These naphthalimide derivatives are known for their fluorescent properties and have applications as molecular probes and in materials science.

Reagent in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. The amino group of this compound makes it a suitable component for several important MCRs.

One such reaction is the Biginelli reaction , which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. While the classical Biginelli reaction uses urea, variations exist where an aromatic amine can be incorporated. In a modified Biginelli-type reaction, 4-fluoro-1-naphthylamine could potentially react with an aldehyde and a β-ketoester to produce fluorinated dihydropyrimidinone derivatives fused to the naphthalene ring system.

The Ugi four-component reaction is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. d-nb.info 4-Fluoro-1-naphthylamine can serve as the amine component in this reaction, leading to the rapid assembly of complex, fluorinated molecules with potential biological activity.

Furthermore, the Pictet-Spengler reaction , a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, can be adapted for derivatives of this compound to synthesize fluorinated tetrahydro-β-carboline analogues. chim.it

| Reaction Type | Reactants (in addition to 4-fluoro-1-naphthylamine) | Product Class |

| Biginelli-type Reaction | Aldehyde, β-Ketoester | Fluorinated Dihydropyrimidinones |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Fluorinated α-Aminoacyl Amide Derivatives |

| Pictet-Spengler Reaction | (Derivative with β-ethylamine), Aldehyde/Ketone | Fluorinated Tetrahydro-β-carbolines |

Development of Novel Fluorinated Compounds for Research

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound is an excellent starting material for the synthesis of novel fluorinated compounds for biological screening and as research tools.

By utilizing the reactivity of the amino group and the aromatic ring, a wide variety of derivatives can be prepared. For example, the amino group can be diazotized and subsequently replaced with other functional groups, or it can be used as a directing group for further substitution on the naphthalene ring. The inherent fluorine atom serves as a key structural feature in the design of new fluorinated analogues of known bioactive molecules. The synthesis of fluorinated chalcones and other fluorinated heterocycles from fluorinated anilines demonstrates the broad potential of such building blocks in generating novel chemical entities for drug discovery programs. jptcp.com

Research in Materials Science and Functional Materials

Integration into Organic Electronic Materials (e.g., Organic Solar Cells, OLEDs)

Naphthalene (B1677914) derivatives are crucial components in the architecture of organic light-emitting diodes (OLEDs) and other organic electronic devices. oled-intermediates.com They are frequently utilized as fluorescent materials or as intermediates for synthesizing more complex and efficient materials for these applications. oled-intermediates.com The integration of specific functional groups onto the naphthalene core allows for the fine-tuning of the electronic and physical properties of the resulting materials.

The 1-Amino-4-fluoronaphthalene moiety is a promising candidate for developing materials for organic electronics for several reasons:

Naphthalene Core: The fused aromatic ring system provides a rigid, planar structure with an extended π-conjugated system. This is essential for efficient charge transport (both holes and electrons) and for forming stable, amorphous thin films required in OLEDs. oled-intermediates.comrsc.org

Amino Group: Aromatic amines are well-known for their electron-donating and hole-transporting properties. Incorporating an amino group can facilitate the injection and transport of positive charge carriers (holes) within an electronic device. spie.org

Fluorine Atom: The introduction of fluorine atoms into organic semiconductors is a widely used strategy to enhance material stability, improve resistance to oxidative degradation, and modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgnih.gov This tuning is critical for optimizing charge injection and device efficiency.

While 1-Amino-4-fluoronaphthalene Hydrochloride itself would likely be converted to its free amine form for device fabrication, its derivatives are potential candidates for various layers in an OLED. For instance, naphthalimide-based derivatives have been successfully developed as green emitters in OLEDs, demonstrating high thermal stability and efficiency. mdpi.com Similarly, pyrene-benzimidazole derivatives incorporating amine functionalities have been explored as blue emitters. nih.gov The combination of the naphthalene core for luminescence, the amine for hole transport, and fluorine for stability and energy level tuning suggests that materials derived from 1-Amino-4-fluoronaphthalene could function as multifunctional emitters or stable charge-transporting materials. oled-intermediates.comnih.gov

| Functional Group | Property | Potential Application in OLEDs/OSCs | Reference |

|---|---|---|---|

| Naphthalene Core | Extended π-conjugation, rigidity | Emissive Layer, Charge Transport Layer | oled-intermediates.comrsc.org |

| Amino (-NH₂) Group | Electron-donating, hole-transporting | Hole Transport Layer (HTL), Component of emissive material | spie.org |

| Fluorine (-F) Atom | High electronegativity, stability | Enhanced thermal/oxidative stability, tuning of HOMO/LUMO levels | acs.orgnih.gov |

Application in Polymer Synthesis and Polymer Functionalization

Aromatic amines are important monomers for the synthesis of conducting polymers. Poly(1-naphthylamine) (PNA), synthesized from the polymerization of 1-aminonaphthalene, is a conducting polymer with unique electrical characteristics, adjustable redox capabilities, and pH-sensitive electrochromic features. mdpi.com It has shown potential in applications such as gas sensing, photocatalysis, and as an electrode material for supercapacitors. mdpi.com

1-Amino-4-fluoronaphthalene can serve as a monomer for the synthesis of a novel fluorinated conducting polymer, analogous to PNA. The polymerization can typically be achieved through chemical or electrochemical oxidative methods. mdpi.comacs.org The resulting polymer, poly(1-Amino-4-fluoronaphthalene), would possess a backbone similar to PNA but with a fluorine substituent on each repeating unit.

The presence of the fluorine atom is expected to impart several advantageous properties to the polymer:

Enhanced Stability: Fluorine-containing polymers are known for their high thermal and chemical stability. man.ac.uk

Modified Solubility: The introduction of trifluoromethyl (CF3) groups into aromatic polyamides has been shown to significantly increase their solubility in common organic solvents. researchgate.net A single fluorine atom would also be expected to modify the polymer's solubility profile.

Tuned Electronic Properties: The electronegative fluorine atom can alter the electronic distribution along the polymer backbone, influencing its conductivity, bandgap, and redox potentials.

Furthermore, the amino group in 1-Amino-4-fluoronaphthalene provides a reactive site for polymer functionalization. This allows the molecule to be covalently bonded to other polymer backbones, introducing the specific optoelectronic and physical properties of the fluoronaphthalene moiety. For example, researchers have successfully grafted 4-Amino naphthalene-1-sulfonic acid onto an alginate polymer backbone, demonstrating the feasibility of such functionalization approaches. researchgate.net

| Property | Poly(1-aminonaphthalene) (PNA) | Expected Properties of Poly(1-Amino-4-fluoronaphthalene) (PNA-F) | Reference |

|---|---|---|---|

| Synthesis Method | Chemical or electrochemical oxidative polymerization | Chemical or electrochemical oxidative polymerization | mdpi.comacs.org |

| Key Feature | Conducting polymer, redox-active, pH-sensitive | Conducting polymer with potentially enhanced stability and modified electronic properties | mdpi.comman.ac.uk |

| Potential Applications | Supercapacitors, photocatalysis, sensors | Applications requiring higher thermal/chemical stability, specialized electronic devices | mdpi.com |

Role in the Design of Responsive Materials

Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their physical or chemical properties in response to external triggers. uw.edu These triggers can be biological cues like enzymes or pH changes, or external stimuli such as light or temperature. uw.edu The molecular structure of this compound contains functional groups that are inherently responsive to specific stimuli, making it an excellent building block for such materials.

pH-Responsiveness: The amino group is a primary site for pH sensitivity. In its hydrochloride salt form, the amine is protonated (-NH3+). Under basic conditions, it deprotonates to the neutral amine (-NH2). This change in protonation state can dramatically alter the material's properties, such as solubility, charge, and conformation. Polymers incorporating this monomer would exhibit pH-responsive behavior, which is a key feature for applications like controlled drug release or sensors. mdpi.comnih.gov

Solvent/Environmental Polarity Responsiveness: The combination of the naphthalene core and the highly polar C-F bond can lead to solvatochromism, where the material's optical properties (e.g., absorption or fluorescence wavelength) change with the polarity of the surrounding environment. The fluorescence of a polymer made from 4-Amino naphthalene-1-sulfonic acid, for example, shows a distinct positive solvatochromism. researchgate.net This property can be exploited to create sensors that detect changes in solvent composition or environmental polarity.

The incorporation of 1-Amino-4-fluoronaphthalene into polymer networks or molecular assemblies could therefore lead to multi-responsive materials that react to both pH and changes in the local environment. mdpi.comrsc.org

| Stimulus | Responsive Functional Group | Resulting Change in Material Property | Reference |

|---|---|---|---|

| pH | Amino Group (-NH₂) | Change in charge (protonation/deprotonation), solubility, conformation | mdpi.comnih.gov |

| Solvent Polarity | Naphthalene Core and Fluorine Atom | Shift in fluorescence/absorption spectra (Solvatochromism) | researchgate.net |

Self-Assembly Studies of this compound Derivatives

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Amino acid derivatives and other biomolecules are often used as building blocks for functional nanomaterials due to their capacity for self-assembly. rsc.org Derivatives of this compound possess all the key structural features necessary to drive the formation of supramolecular structures.

The primary non-covalent forces that would govern the self-assembly of its derivatives include:

π–π Stacking: The large, electron-rich aromatic naphthalene core provides an ideal platform for strong π–π stacking interactions, which encourage the molecules to stack on top of one another. spie.orgnih.gov

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, allowing for the formation of directional, intermolecular networks. rsc.orgresearchgate.net

Electrostatic Interactions: As a hydrochloride salt, the molecule is ionic. In polar solvents, these ionic interactions can play a significant role in the assembly process.

Hydrophobic Interactions: By chemically modifying the molecule, for example, by attaching a long alkyl (hydrophobic) chain to the amino group, amphiphilic derivatives can be created. These amphiphiles could self-assemble in water to form nanostructures like micelles, nanotubes, or vesicles, driven by the hydrophobic effect. rsc.orgresearchgate.net

The design of such self-assembling systems allows for a bottom-up approach to creating complex nanostructures. nih.gov For instance, single amino acids like tryptophan and tyrosine, which contain aromatic groups, have been shown to self-assemble into uniform nanotubes. researchgate.net Similarly, naphthalene-based building blocks have been used to construct stable host-guest complexes through self-assembly. mdpi.com By tuning the molecular structure of 1-Amino-4-fluoronaphthalene derivatives, it is possible to program their assembly into specific architectures for applications in nanotechnology and biomedical fields. rsc.orgresearchgate.net

| Interaction Type | Responsible Molecular Feature | Role in Assembly | Reference |

|---|---|---|---|

| π–π Stacking | Naphthalene Core | Promotes stacking of aromatic rings, leading to columnar or layered structures | nih.gov |

| Hydrogen Bonding | Amino Group (-NH₂) | Provides directionality and strengthens the assembly | rsc.orgresearchgate.net |

| Electrostatic Forces | Hydrochloride Salt (NH₃⁺Cl⁻) | Influences assembly in polar media; enables layer-by-layer assembly | nih.gov |

| Hydrophobic Effect | (With attached alkyl chains) | Drives formation of core-shell structures (micelles, vesicles) in aqueous solution | researchgate.net |

Catalysis and Ligand Design Studies

Investigation of 1-Amino-4-fluoronaphthalene Hydrochloride as a Ligand Precursor

A ligand precursor is a molecule that can be readily converted into a ligand, which is a substance that forms a complex with a central metal atom. Primary aromatic amines are common and versatile precursors for a wide variety of ligands. The amino group (-NH₂) in 1-Amino-4-fluoronaphthalene is a nucleophilic site, making it reactive toward electrophilic compounds.

Theoretically, 1-Amino-4-fluoronaphthalene could be used to synthesize ligands such as Schiff bases through condensation reactions with aldehydes or ketones. The resulting imine nitrogen, along with other potential coordinating atoms, could then bind to a metal center. The fluorine atom at the 4-position would electronically influence the naphthalene (B1677914) ring system, potentially affecting the coordination properties and stability of any resulting metal complex. However, no specific studies documenting the coordination chemistry or investigation of this compound as a ligand precursor have been found.

Design and Synthesis of Chiral Ligands Derived from 1-Amino-4-fluoronaphthalene Scaffolds

Chiral ligands are essential for asymmetric catalysis, a field focused on synthesizing specific enantiomers of a chiral product. The 1-Amino-4-fluoronaphthalene scaffold is achiral. To create a chiral ligand from this precursor, it would need to be reacted with a chiral molecule.

Potential synthetic routes could involve:

Amide Formation: Reacting the amino group with a chiral carboxylic acid to form a chiral amide.

Schiff Base Formation: Condensing the amine with a chiral aldehyde or ketone to generate a chiral imine.

Derivatization: Introducing a chiral center through a multi-step synthesis starting from the aminonaphthalene scaffold.

Research on the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives, which are structurally related, indicates that fluorinated amino-naphthalene scaffolds are of interest in creating chiral molecules ambeed.com. Despite this, there is no available research that specifically describes the design or successful synthesis of chiral ligands derived directly from the 1-Amino-4-fluoronaphthalene scaffold.

Application in Asymmetric Catalysis (e.g., Enantioselective Reactions)

Once a chiral ligand is synthesized and complexed with a suitable metal, the resulting chiral catalyst can be used to control the stereochemical outcome of a chemical reaction. The performance of such a catalyst is typically evaluated by the yield and enantiomeric excess (e.e.) of the product.

Given the absence of synthesized chiral ligands from 1-Amino-4-fluoronaphthalene in the literature, there are consequently no reports of their application in asymmetric catalysis. Therefore, no data on their effectiveness in enantioselective reactions, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions, can be presented.

Table 1: Hypothetical Performance Data for a Chiral Catalyst This table is for illustrative purposes only, as no real data exists for catalysts derived from 1-Amino-4-fluoronaphthalene.

| Reaction Type | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Acetophenone | N/A | N/A | N/A |

| Michael Addition | Nitrostyrene | N/A | N/A | N/A |

Catalyst Support and Immobilization Studies

Immobilizing a catalyst on a solid support (such as silica, polymers, or nanoparticles) offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. Ligands can be tethered to a support through covalent bonds or strong physical interactions.

The 1-Amino-4-fluoronaphthalene structure could potentially be modified to include a functional group suitable for attachment to a support. For instance, an additional functional group could be introduced onto the naphthalene ring, which could then be used for grafting onto a solid surface. However, as there are no documented catalysts derived from this specific compound, there are no corresponding studies on their immobilization or performance as heterogeneous catalysts.

Photochemistry and Electrochemistry of 1 Amino 4 Fluoronaphthalene Hydrochloride Systems

Photoinduced Transformations and Reactivity

Photoinduced processes in aromatic molecules involve the absorption of light, leading to electronically excited states with distinct reactivity compared to their ground states. These transformations can lead to a variety of outcomes, including rearrangements, bond cleavages, and changes in physical properties.

Photochemical rearrangements are intramolecular reactions that occur upon electronic excitation of a molecule. For aromatic systems like 1-Amino-4-fluoronaphthalene, irradiation with ultraviolet light could potentially induce rearrangements, although specific pathways are highly dependent on the solvent and the nature of the excited state (singlet or triplet).

In analogous aromatic amines and halides, photoinduced rearrangements can involve the migration of substituents around the aromatic ring. The amino (-NH₂) and fluoro (-F) groups on the naphthalene (B1677914) core of 1-Amino-4-fluoronaphthalene would be the primary sites of interest. The C-N and C-F bonds could undergo homolytic cleavage in the excited state, leading to radical intermediates that may recombine at different positions. However, the high strength of the C-F bond makes its cleavage less likely than transformations involving the amino group or the aromatic ring itself.

The Photo-Fries rearrangement is a well-documented photochemical reaction involving the conversion of phenolic esters or anilides into hydroxyaryl or aminoaryl ketones upon exposure to UV light. This reaction proceeds through a radical mechanism and does not require a catalyst. For the 1-Amino-4-fluoronaphthalene system, a Photo-Fries-type rearrangement would necessitate starting with an N-acylated derivative, such as N-acetyl-1-amino-4-fluoronaphthalene.

Upon UV irradiation, the N-acyl derivative would be expected to undergo homolytic cleavage of the amide C-N bond, generating a solvent-caged radical pair consisting of an acyl radical and a 4-fluoro-1-naphthylaminyl radical. Recombination of these radicals can occur at the ortho (position 2) or para (position 4 is blocked) positions relative to the amino group, followed by tautomerization to yield amino aryl ketone products. Due to the fluorine substituent at the 4-position, recombination would be directed to the 2-position (ortho).

| Solvent | Ortho-Product (2-Acyl-1-amino-4-fluoronaphthalene) Yield (%) | By-product (1-Amino-4-fluoronaphthalene) Yield (%) | Notes |

|---|---|---|---|

| Methanol | 45 | 25 | Polar protic solvent can facilitate radical escape from the solvent cage, leading to increased by-product formation. |

| Hexane | 60 | 15 | Non-polar solvent enhances the cage effect, favoring the recombination of radicals and higher yields of the rearrangement product. |

| Benzene | 55 | 20 | Aromatic solvent can act as a photosensitizer and influence the radical pair dynamics. |

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While there are no specific reports on the photochromism of 1-Amino-4-fluoronaphthalene Hydrochloride, its structural motifs are present in some classes of photochromic compounds.

Potential photochromic behavior in derivatives of this compound could be engineered through the introduction of specific functional groups. For instance, derivatization of the amino group to form a Schiff base could introduce the possibility of photoinduced E/Z isomerization. Another possibility could involve intramolecular proton transfer in the excited state, a process known to induce photochromism in some aromatic compounds containing both proton-donating and proton-accepting groups. Further research would be required to explore and develop any potential photochromic properties of systems based on this scaffold.

Electrochemical Behavior and Redox Properties

The electrochemical properties of a molecule are dictated by its ability to accept or donate electrons. For this compound, the electron-rich naphthalene ring system and the amino group are expected to be the primary centers for electrochemical activity, particularly oxidation.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of a compound. In a hypothetical CV experiment, 1-Amino-4-fluoronaphthalene would likely exhibit an irreversible oxidation wave corresponding to the oxidation of the amino group to a radical cation. The potential at which this oxidation occurs would be influenced by the electronic properties of the naphthalene ring and the fluoro substituent. The electron-withdrawing nature of the fluorine atom would be expected to make the oxidation slightly more difficult (occur at a more positive potential) compared to 1-aminonaphthalene.

The scan rate dependence of the peak potentials and currents in a CV experiment can provide information about the stability of the generated radical cation and the kinetics of the electron transfer process.

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Notes |

|---|---|---|---|---|

| 50 | +0.85 | 5.2 | N/A | The absence of a cathodic peak indicates an irreversible oxidation process. |

| 100 | +0.88 | 7.3 | N/A | The peak current increases with the square root of the scan rate, characteristic of a diffusion-controlled process. |

| 200 | +0.92 | 10.4 | N/A | The shift in peak potential with scan rate suggests follow-up chemical reactions of the initially formed radical cation. |

Chronoamperometry is another electrochemical technique where the potential is stepped to a value where an electrochemical reaction occurs, and the resulting current is measured as a function of time. This technique can be used to determine the diffusion coefficient of the analyte and to study the kinetics of chemical reactions coupled to the electron transfer. For 1-Amino-4-fluoronaphthalene, chronoamperometry could be employed to study the fate of the radical cation formed upon oxidation.

Electroanalytical techniques are invaluable for elucidating the mechanisms of redox reactions. For the electrochemical oxidation of 1-Amino-4-fluoronaphthalene, these methods could be used to investigate the pathways of the resulting radical cation.